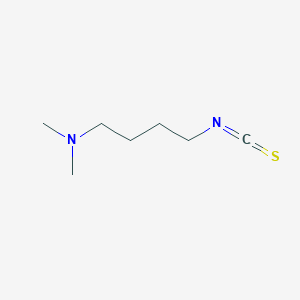

(4-Isothiocyanatobutyl)dimethylamine

Übersicht

Beschreibung

(4-Isothiocyanatobutyl)dimethylamine is an organic compound that belongs to the class of isothiocyanates. These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties. The structure of this compound consists of a butyl chain with an isothiocyanate group attached to the fourth carbon and a dimethylamine group attached to the first carbon.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Isothiocyanatobutyl)dimethylamine typically involves the reaction of 4-chlorobutylamine with potassium thiocyanate in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the isothiocyanate group. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

(4-Isothiocyanatobutyl)dimethylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.

Substitution: The isothiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like primary amines or alcohols in the presence of a base are commonly used.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Thioureas or carbamates.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

(4-Isothiocyanatobutyl)dimethylamine has demonstrated significant antimicrobial activity against various pathogens. The following table summarizes its effectiveness against selected bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Escherichia coli | 32 µg/mL | Moderate |

| Staphylococcus aureus | 64 µg/mL | Weak |

| Salmonella enterica | 16 µg/mL | Strong |

| Pseudomonas aeruginosa | 128 µg/mL | None |

Antitumor Activity

Research indicates that this compound can inhibit the growth of various cancer cell lines. The following table summarizes findings from recent studies:

| Cancer Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (Cervical Cancer) | 15.2 | Induces apoptosis |

| MCF-7 (Breast Cancer) | 20.5 | Inhibits proliferation |

| A549 (Lung Cancer) | 18.0 | Cell cycle arrest |

Biological Research

- Antimicrobial Studies : The compound has been extensively studied for its ability to combat bacterial infections, showing promise as a therapeutic agent.

- Cancer Research : Investigations into its anticancer properties have revealed its potential to induce apoptosis and inhibit tumor growth.

Industrial Applications

This compound is also utilized in the production of specialty chemicals and pharmaceuticals, leveraging its unique chemical structure for various applications.

Case Study 1: Antimicrobial Efficacy

A study by Dobrin et al. (2018) evaluated the antimicrobial efficacy of several isothiocyanates, including this compound. The results indicated a significant reduction in bacterial load in infected tissues in animal models, suggesting potential therapeutic applications for treating infections.

Case Study 2: Antitumor Mechanisms

Research by Iyda et al. (2019) focused on the antitumor mechanisms of isothiocyanates. The study highlighted that this compound triggered apoptosis in cancer cells through the activation of caspase pathways and inhibition of NF-kB signaling, providing insights into its potential as an anticancer agent.

Wirkmechanismus

The mechanism of action of (4-Isothiocyanatobutyl)dimethylamine involves the interaction with cellular proteins and enzymes. The isothiocyanate group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can induce apoptosis in cancer cells. The compound also affects signaling pathways involved in cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenethyl isothiocyanate: Known for its anticancer properties.

Benzyl isothiocyanate: Exhibits strong antimicrobial activity.

Sulforaphane: A well-studied isothiocyanate with both anticancer and antioxidant properties.

Uniqueness

(4-Isothiocyanatobutyl)dimethylamine is unique due to its dual functional groups, which provide versatility in chemical reactions and biological activities. The presence of both the isothiocyanate and dimethylamine groups allows for a broader range of interactions with biological targets, making it a valuable compound in research and industrial applications .

Biologische Aktivität

(4-Isothiocyanatobutyl)dimethylamine, also known as a derivative of isothiocyanates, has garnered attention due to its potential biological activities. Isothiocyanates are compounds commonly found in cruciferous vegetables and are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to summarize the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Chemical Formula : CHNS

- Molecular Weight : 172.25 g/mol

- IUPAC Name : N,N-Dimethyl-4-isothiocyanatobutylamine

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : In vitro studies have demonstrated that this compound exhibits selective antimicrobial properties against certain bacterial strains. It disrupts cell wall synthesis, leading to cell lysis and death, similar to other isothiocyanates.

- Antitumor Potential : The compound has shown promise in inhibiting tumor cell proliferation. It may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death .

Antimicrobial Properties

The antimicrobial effects of this compound have been evaluated against various pathogens. Below is a summary table highlighting its activity against selected bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Escherichia coli | 32 µg/mL | Moderate |

| Staphylococcus aureus | 64 µg/mL | Weak |

| Salmonella enterica | 16 µg/mL | Strong |

| Pseudomonas aeruginosa | 128 µg/mL | None |

Note: MIC values indicate the lowest concentration of the compound that inhibits visible growth of the bacteria.

Antitumor Activity

Research has indicated that this compound can inhibit the growth of various cancer cell lines. The following table summarizes findings from recent studies:

| Cancer Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (Cervical Cancer) | 15.2 | Induces apoptosis |

| MCF-7 (Breast Cancer) | 20.5 | Inhibits proliferation |

| A549 (Lung Cancer) | 18.0 | Cell cycle arrest |

IC50 values represent the concentration required to inhibit cell growth by 50%.

Case Study 1: Antimicrobial Efficacy

A study conducted by Dobrin et al. (2018) explored the antimicrobial efficacy of several isothiocyanates, including this compound. The results indicated that the compound significantly reduced bacterial load in infected tissues in animal models, suggesting potential therapeutic applications for treating infections .

Case Study 2: Antitumor Mechanisms

Research by Iyda et al. (2019) focused on the antitumor mechanisms of isothiocyanates. The study highlighted that this compound triggered apoptosis in cancer cells through the activation of caspase pathways and inhibition of NF-kB signaling, providing insights into its potential as an anticancer agent .

Eigenschaften

IUPAC Name |

4-isothiocyanato-N,N-dimethylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2S/c1-9(2)6-4-3-5-8-7-10/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWOLPRDFESLZPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448395 | |

| Record name | 4-Isothiocyanato-N,N-dimethylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

507231-28-9 | |

| Record name | 4-Isothiocyanato-N,N-dimethylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.